molecular formula C5H5F3N2O2 B2808699 Ethyl 2-Diazo-3,3,3-trifluoro-propionate CAS No. 59733-95-8

Ethyl 2-Diazo-3,3,3-trifluoro-propionate

Cat. No.: B2808699
CAS No.: 59733-95-8
M. Wt: 182.102
InChI Key: GXFLKLPWJHICEV-UHFFFAOYSA-N
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Description

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is a yellow to orange liquid that is unstable in the presence of light and air, decomposing at high temperatures. It is soluble in many organic solvents and is primarily used in organic synthesis, particularly in nitrogenation reactions. This compound can be converted into carbene compounds, which participate in various reactions such as carbonyl transfer and the synthesis of azacyclic compounds .

Mechanism of Action

Target of Action

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is primarily used in organic synthesis reactions . It can transform into carbene compounds, which are highly reactive and can interact with a variety of molecular targets .

Mode of Action

The compound undergoes a diazo reaction in the process of organic synthesis . This reaction involves the loss of dinitrogen, resulting in the formation of a carbene. This carbene can then participate in various types of reactions, such as carbonyl transfer and the synthesis of nitrogen heterocyclic compounds .

Biochemical Pathways

It’s known that the compound can participate in the synthesis of nitrogen heterocyclic compounds , which are involved in a wide range of biochemical processes.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it participates in. As a carbene, it can react with a variety of molecular targets, leading to the formation of new compounds .

Action Environment

This compound is a yellow to orange liquid . It is unstable in light and air and decomposes at high temperatures . It can dissolve in many organic solvents . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, air, temperature, and the presence of suitable solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Diazo-3,3,3-trifluoro-propionate can be synthesized through a nitrogenation reaction in acidic conditions. One common method involves using sodium nitrite and ethyl 3,3,3-trifluoro-propionate in dichloromethane . The reaction is typically catalyzed by rhodium acetate, which facilitates the formation of the diazo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Diazo-3,3,3-trifluoro-propionate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is a valuable building block in organic synthesis. Its applications include:

Comparison with Similar Compounds

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

This compound stands out due to its ability to form CF3-substituted products, which are valuable in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 2-diazo-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2/c1-2-12-4(11)3(10-9)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLKLPWJHICEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59733-95-8
Record name 59733-95-8
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